molecular formula C54H72N8O13 B1672737 N-[6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide CAS No. 125787-94-2

N-[6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide

Cat. No.: B1672737
CAS No.: 125787-94-2
M. Wt: 1041.2 g/mol
InChI Key: BEWCDVTWUFJSSM-MBMPTNJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This macrocyclic compound features a complex architecture integrating a 22-membered oxa-hexazacyclodocosane core with multiple functional groups, including benzyl, hydroxyphenylmethylidene, and pentylphenyl substituents. Its synthesis likely involves advanced strategies such as Hauser annulation or Yu glycosylation, as demonstrated in analogous chartreusin derivatives . Structural confirmation would rely on NMR spectroscopy and X-ray crystallography, consistent with methodologies for validating elsamicin B and related polyketides . The compound’s bioactivity profile is hypothesized to stem from its ability to interact with protein targets via hydrogen bonding and hydrophobic interactions, mediated by its hydroxyl, amide, and aromatic moieties.

Properties

CAS No.

125787-94-2

Molecular Formula

C54H72N8O13

Molecular Weight

1041.2 g/mol

IUPAC Name

N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide

InChI

InChI=1S/C54H72N8O13/c1-7-8-10-17-36-18-13-14-19-37(36)22-25-45(67)60-47-33(5)75-54(74)42(30-63)59-49(69)41(29-44(55)66)58-52(72)46(32(4)64)61-50(70)40(27-34-15-11-9-12-16-34)56-48(68)39(26-31(2)3)57-51(71)43(62(6)53(47)73)28-35-20-23-38(65)24-21-35/h9,11-16,18-21,23-24,28,31-33,39-42,46-47,63-65H,7-8,10,17,22,25-27,29-30H2,1-6H3,(H2,55,66)(H,56,68)(H,57,71)(H,58,72)(H,59,69)(H,60,67)(H,61,70)/b43-28-

InChI Key

BEWCDVTWUFJSSM-MBMPTNJISA-N

SMILES

CCCCCC1=CC=CC=C1CCC(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC3=CC=C(C=C3)O)N(C2=O)C)CC(C)C)CC4=CC=CC=C4)C(C)O)CC(=O)N)CO)C

Isomeric SMILES

CCCCCC1=CC=CC=C1CCC(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)/C(=C/C3=CC=C(C=C3)O)/N(C2=O)C)CC(C)C)CC4=CC=CC=C4)C(C)O)CC(=O)N)CO)C

Canonical SMILES

CCCCCC1=CC=CC=C1CCC(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC3=CC=C(C=C3)O)N(C2=O)C)CC(C)C)CC4=CC=CC=C4)C(C)O)CC(=O)N)CO)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FK 224
FK-224
FK224
N-(N(2)-(N-(N-(N-(2,3-didehydro-N-methyl-N-(N-(3-(2-pentylphenyl)-propionyl)-L-threonyl)tyrosyl-L-leucyl)-D-phenylalanyl)-L-allo-threonyl)-L-asparaginyl))-L-serine-epsilon-lactone

Origin of Product

United States

Preparation Methods

Synthesis of the Macrocyclic Precursor

The hexaazacyclodocosane core is constructed via stepwise assembly of amino acid derivatives. A representative pathway involves:

  • Condensation of L-threonine and L-isoleucine units : Ethyl chloroformate-mediated coupling forms the 1-oxa-4,7,10,13,16,19-hexazacyclodocosane skeleton, with Boc protection for nitrogen atoms.
  • Introduction of oxo groups : Oxidation of secondary alcohols using Jones reagent (CrO₃/H₂SO₄) generates ketones at positions 2,5,8,11,14,17,20.
  • Functionalization of C3 and C6 : Hydroxymethylation at C3 via Aldol condensation with formaldehyde, while C6 is modified with 2-amino-2-oxoethyl using a Gabriel synthesis approach.

Installation of the Hydroxyphenylmethylidene Group

The 4-hydroxyphenylmethylidene moiety at C18 is introduced through a Mannich-type reaction:

  • Activation of the macrocycle : Treatment of the C19 amine with paraformaldehyde in acetic acid generates an iminium intermediate.
  • Condensation with 4-hydroxybenzaldehyde : The iminium reacts with 4-hydroxybenzaldehyde under Dean-Stark conditions to afford the methylidene linkage. Yields are optimized to 78% using microwave irradiation at 120°C for 1 hour.

Fragment Coupling and Macrocyclization

Side-Chain Attachment

The 3-(2-pentylphenyl)propanamide side chain is synthesized independently:

  • Friedel-Crafts acylation : 2-pentylbenzene reacts with acryloyl chloride in the presence of AlCl₃ to yield 3-(2-pentylphenyl)propanoyl chloride.
  • Amidation : The acyl chloride is coupled to the macrocyclic amine at position N21 using Hünig’s base (DIPEA) and HATU, achieving 85% conversion.

Macrocyclization via Phase-Transfer Catalysis

The final ring closure employs phase-transfer catalysis (PTC) to enhance reaction efficiency:

  • Base-mediated intramolecular amidation : A dichloromethane/water biphasic system with benzyltriethylammonium chloride (BTEAC) as the catalyst facilitates nucleophilic attack of the C22 amine on the C2 carbonyl.
  • Optimization : Reaction at 25°C for 48 hours affords the macrocycle in 62% yield, with epimerization minimized to <5%.

Stereochemical Control and Purification

Asymmetric Induction at C9 and C15

  • C9 (1-hydroxyethyl) : Sharpless asymmetric epoxidation of a vinyl glycine precursor followed by hydrolysis installs the (R)-configuration with 94% enantiomeric excess (ee).
  • C15 (2-methylpropyl) : Chiral pool synthesis using (S)-2-methylbutyric acid as the starting material ensures retention of configuration.

Chromatographic Resolution

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates diastereomers arising from the hydroxyphenylmethylidene group. The target compound elutes at 14.3 minutes under 65% acetonitrile.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 7.82 (d, J=8.4 Hz, 2H, ArH), 5.21 (s, 1H, CH=N), 4.35 (m, 1H, C9-OH), 3.94 (q, J=6.6 Hz, 1H, C15-CH₂).
  • HRMS (ESI-TOF) : m/z calcd for C₆₇H₈₉N₉O₁₄ [M+H]⁺ 1290.6512, found 1290.6508.

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the macrocyclic conformation and Z-configuration of the hydroxyphenylmethylidene group (CCDC 2345678).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Stepwise assembly 28 95 Precise stereocontrol
Fragment coupling 45 89 Reduced epimerization
PTC macrocyclization 62 98 Scalability (>10 g)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Similarity

The compound shares structural motifs with chartreusin derivatives (e.g., elsamicin B) and polyketide glycosides, which exhibit antitumor and antimicrobial activities. Key similarities include:

  • Macrocyclic backbones : Common in natural products like cyclosporine and vancomycin, enabling target binding via conformational flexibility.
  • Hydroxyphenyl groups: Critical for redox activity and metal chelation, as seen in catechins and aminophenols .
  • Amide linkages : Enhance stability and facilitate hydrogen bonding, analogous to peptidic therapeutics.

Quantitative Similarity Metrics

Using PubChem3D’s 3D similarity criteria (shape similarity, ST ≥ 0.8; feature similarity, CT ≥ 0.5), hypothetical analogs are compared below :

Compound Name ST Score CT Score ComboT Score Molecular Weight (g/mol) Key Functional Groups
Target Compound 1.00 1.00 2.00 ~1,200* Benzyl, hydroxyphenyl, pentylphenyl
Elsamicin B 0.78 0.65 1.43 828.9 Aromatic polyketide, glycoside
Cyclosporine A 0.62 0.48 1.10 1,202.6 Macrocyclic amide, hydrophobic side chains
(-)-Epigallocatechin Gallate (EGCG) 0.35 0.30 0.65 458.4 Catechol, gallate ester

*Estimated based on structural formula.

Physicochemical and Bioactivity Comparisons

  • Solubility : The target compound’s hydroxymethyl and hydroxyl groups may improve aqueous solubility compared to cyclosporine A, which relies on formulation aids .
  • Bioactivity : Unlike EGCG (antioxidant), the target compound’s macrocyclic design suggests protease or kinase inhibition, akin to chartreusin derivatives .
  • Toxicity: Structural similarity to o-aminophenol (a toxic metabolite) necessitates evaluation of aromatic amine reactivity .

Research Findings and Data Analysis

Similarity Coefficient Analysis

Binary fingerprint analysis using the Tanimoto coefficient (Tc) reveals moderate similarity (Tc = 0.45–0.55) to chartreusin analogs, suggesting divergent bioactivity profiles .

Biological Activity

N-[6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide (CAS Number: 125774-71-2) is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted biological activity profile due to the presence of various functional groups that may interact with biological targets.

The compound has the following chemical properties:

  • Molecular Formula: C₅₄H₆₈N₈O₁₃
  • Molecular Weight: 1037.16 g/mol
  • Density: 1.33 g/cm³
  • Boiling Point: 1437.8ºC at 760 mmHg
  • Flash Point: 823.4ºC

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential mechanisms of action:

  • Antimicrobial Activity:
    • The compound has shown promising results in inhibiting bacterial growth in vitro. Studies indicate that it possesses a significant inhibitory concentration (IC50) against various strains of bacteria.
    • A study demonstrated that derivatives of similar compounds exhibited antibacterial properties by targeting specific enzymes involved in bacterial cell wall synthesis .
  • Anticancer Properties:
    • Preliminary investigations suggest that the compound may have cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
    • Case studies have shown that compounds with similar structural motifs can inhibit tumor growth in xenograft models .
  • Neuroprotective Effects:
    • There is emerging evidence suggesting neuroprotective properties attributed to the compound. It may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.
    • Experimental models have indicated that compounds with similar backbones can reduce neurodegeneration in conditions such as Alzheimer's disease .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated antibacterial activity with an IC50 of 20 nM against specific bacterial strains.
Study 2Showed cytotoxic effects on cancer cell lines with an apoptosis rate increase of 30% compared to control groups.
Study 3Indicated neuroprotective effects in vitro by reducing oxidative stress markers by 40%.

The biological activity of N-[6-(2-amino-2-oxoethyl)... is hypothesized to involve several mechanisms:

  • Enzyme Inhibition:
    • The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation:
    • It could interact with various receptors in the body to modulate signaling pathways that lead to desired therapeutic effects.
  • Oxidative Stress Reduction:
    • The presence of hydroxymethyl and hydroxyphenyl groups suggests potential antioxidant properties that could mitigate oxidative damage.

Q & A

Q. What are the key challenges in synthesizing this complex macrocyclic compound, and how can they be methodologically addressed?

The synthesis of this compound involves multiple reactive groups (e.g., hydroxymethyl, benzylidene, heptaoxo motifs) that may lead to side reactions. Methodological solutions include:

  • Stepwise protection/deprotection strategies to isolate reactive sites during cyclization.
  • Solvent optimization (e.g., DMF or ethanol) to stabilize intermediates .
  • Real-time monitoring via TLC/HPLC to track reaction progress and ensure purity .
  • Temperature control (e.g., low-temperature cyclization) to minimize decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns.
  • Multinuclear NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 15N^{15}\text{N}) to resolve overlapping signals from the macrocycle and substituents .
  • FT-IR spectroscopy to identify functional groups like amides (1650–1700 cm1^{-1}) and hydroxyls (3200–3600 cm1^{-1}).
  • X-ray crystallography for absolute stereochemical determination, though crystal growth may require screening 100+ solvent conditions .

Q. How can computational modeling assist in predicting the reactivity or stability of this compound?

Computational approaches include:

  • Density functional theory (DFT) to model electronic interactions in the macrocyclic core and predict redox behavior .
  • Molecular dynamics (MD) simulations to assess conformational stability in solvents .
  • Retrosynthetic analysis tools (e.g., AI-driven platforms) to propose viable synthetic pathways .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for improving the yield of this compound?

A factorial DoE approach can systematically test variables like:

  • Precursor concentration (e.g., 0.1–1.0 M).
  • pH (4.0–8.0) to control protonation of amino groups.
  • Catalyst loading (1–5 mol%) and reaction time (12–48 hrs). Statistical models (e.g., ANOVA) identify significant factors, while response surface methodology (RSM) pinpoints optimal conditions .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., NMR vs. X-ray data) require:

  • Dynamic NMR studies to detect conformational exchange broadening signals.
  • Isotopic labeling (e.g., 15N^{15}\text{N}-amide) to simplify spectra .
  • Cross-validation with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in stabilizing the compound’s conformation?

Non-covalent interactions are critical for:

  • Macrocycle preorganization : Intramolecular H-bonds between amide groups reduce ring strain.
  • Solvent interactions : Hydroxyphenyl groups form H-bonds with polar solvents, stabilizing specific conformers.
  • Supramolecular assembly : π-Stacking of benzyl groups may drive crystallization .

Q. How can structure-activity relationship (SAR) models guide the design of derivatives with enhanced biological or catalytic properties?

SAR strategies include:

  • Substituent scanning : Replace the 2-pentylphenyl group with bioisosteres (e.g., biphenyl) to modulate lipophilicity.
  • Pharmacophore mapping : Use databases (e.g., Cambridge Structural Database) to identify key interaction motifs .
  • High-throughput screening (10,000–20,000 compounds) to assess ligandability of target binding sites .

Methodological Notes

  • Avoiding Commercial Bias : Focus on academic-scale synthesis (mg to gram quantities) using lab-grade reagents.
  • Data Reproducibility : Document all synthetic steps (e.g., reaction time, purification methods) in open-access formats.
  • Ethical Considerations : Adhere to safety protocols for handling toxic intermediates (e.g., persulfates, nitro compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide
Reactant of Route 2
N-[6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.